
ACH-806
Overview
Description
ACH-806 (GS-9132) is a first-in-class hepatitis C virus (HCV) inhibitor developed through a collaboration between Achillion Pharmaceuticals and Gilead Sciences. It targets the NS4A protein, a cofactor essential for the formation of the NS3-NS4A protease complex and viral replication machinery . Unlike traditional NS3/4A protease inhibitors (PIs), this compound disrupts the interaction between NS3 and NS4A, preventing the assembly of functional replication complexes (RCs) . This novel mechanism avoids cross-resistance with other direct-acting antivirals (DAAs) targeting NS3 or NS5B .
In preclinical studies, this compound demonstrated potent activity against HCV genotype 1 replicons, with resistance mutations identified in the N-terminal region of NS3 (C16S, A39V) rather than NS4A . Phase Ib clinical trials in genotype 1-infected patients showed a mean HCV RNA reduction of 0.9 log₁₀ IU/mL after 5 days of monotherapy . However, development was halted due to dose-dependent nephrotoxicity, likely linked to its acylthiourea structure . Despite discontinuation, this compound validated NS4A as a viable antiviral target and informed the development of second-generation NS4A antagonists like ACH-1095 .
Preparation Methods
The synthetic routes and reaction conditions for GS-9132 have not been extensively detailed in publicly available sources. it is known that the compound was discovered through compound library screening, hit/lead identification, and lead optimization using HCV subgenomic replicon-containing cells . The industrial production methods for GS-9132 would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.
Scientific Research Applications
GS-9132 has been primarily investigated for its potential in treating hepatitis C. The compound has undergone Phase I clinical trials to evaluate its pharmacokinetics, tolerability, and safety in healthy volunteers . The novel mechanism of action of GS-9132, involving the inhibition of HCV protease, makes it a valuable tool in the study of HCV replication and the development of new antiviral therapies . Additionally, GS-9132’s ability to inhibit viral RNA replication in HCV replicon cells has been demonstrated in proof-of-concept clinical trials .
Mechanism of Action
GS-9132 exerts its effects by inhibiting the HCV protease enzyme, which is essential for the replication of the virus. The compound alters the composition of viral replication complexes, leading to the degradation of key viral proteins such as NS3 and NS4A . This inhibition prevents the virus from replicating and spreading within the host . The molecular targets of GS-9132 include the NS3 and NS4A proteins, which are critical components of the HCV replication machinery .
Comparison with Similar Compounds
Mechanism of Action
Key Insights :
- This compound’s unique NS4A targeting avoids overlap with NS3 PIs (e.g., Telaprevir) and NS5A inhibitors (e.g., Daclatasvir), reducing cross-resistance risk .
- Resistance mutations in this compound occur in NS3, contrasting with NS3 PIs where mutations cluster near the protease active site (e.g., R155K, A156T) .
Efficacy and Clinical Performance
Key Insights :
- This compound’s antiviral efficacy was modest compared to NS3 PIs (e.g., Telaprevir reduced viral load by 3.9 log₁₀ in 5 days) .
Resistance Profiles
- This compound: Resistance mutations (C16S, A39V) in NS3 reduce binding to NS4A, destabilizing RCs . No cross-resistance with NS3 PIs or NS5B inhibitors .
- NS3 PIs (e.g., Boceprevir) : Mutations (R155K, A156T) occur in the protease active site, reducing inhibitor binding .
- NS5A Inhibitors (e.g., Ledipasvir): High potency but low resistance barrier; mutations (Y93H) confer pan-genotypic resistance .
Key Insights :
- This compound’s resistance pathway is distinct, making it a candidate for salvage therapy in PI-resistant patients .
Research Findings and Implications
- Mechanistic Studies : this compound induces NS4A homodimerization (p14), accelerating NS3/4A degradation and impairing RC function .
- Clinical Synergy : this compound showed additive/synergistic effects with NS3 PIs (e.g., Telaprevir) and interferon-α in vitro, suggesting utility in combination regimens .
Biological Activity
ACH-806, also known as GS-9132, is a novel small-molecule inhibitor specifically targeting the hepatitis C virus (HCV). It has been shown to exhibit potent antiviral activity against various HCV genotypes, particularly genotype 1. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and related resistance studies.
This compound functions as an antagonist of the NS4A protein, which plays a crucial role in the formation and function of the viral replication complex (RC). The compound alters the composition of the RC by promoting the formation of a homodimeric form of NS4A (p14) while simultaneously reducing levels of NS3 and NS4A proteins due to accelerated degradation. This mechanism leads to impaired HCV RNA synthesis in treated cells.
Key Findings:
- EC50 Values : this compound demonstrates EC50 values ranging from 0.01 to 0.05 μM in HCV replicon cells, indicating high potency against HCV replication .
- Resistance Mechanisms : Studies have identified resistance substitutions in the N-terminal region of NS3 that confer resistance to this compound without cross-resistance to other classes of HCV inhibitors .
Clinical Efficacy
This compound was evaluated in a proof-of-concept clinical trial involving patients infected with genotype 1 HCV. The results indicated significant antiviral activity; however, reversible nephrotoxicity was noted, which poses challenges for further clinical development.
Clinical Trial Overview:
Parameter | Details |
---|---|
Trial Type | Proof-of-concept clinical trial |
Patient Population | Genotype 1 HCV-infected patients |
Efficacy | Significant reduction in viral load |
Adverse Effects | Reversible nephrotoxicity observed |
Resistance Studies
Research has focused on understanding how HCV can develop resistance to this compound. Variants resistant to this compound were selected from HCV replicon cells, revealing insights into the viral adaptations that occur under selective pressure from antiviral therapies.
Resistance Mechanism Insights:
- Resistance mutations primarily mapped to NS3's N-terminal region.
- These mutations did not confer cross-resistance with other antiviral agents like NS3 protease inhibitors or NS5B polymerase inhibitors .
Case Studies and Research Findings
Several studies have documented the biological activity and resistance mechanisms associated with this compound:
- In Vitro Studies : Demonstrated potent inhibition of HCV replication in various cell lines.
- Clinical Observations : Noted antiviral effects alongside adverse renal effects in human subjects.
- Resistance Characterization : Identified specific mutations that enable viral escape from this compound's effects.
Q & A
Q. What is the molecular mechanism by which ACH-806 inhibits Hepatitis C Virus (HCV) replication?
This compound targets the NS4A cofactor, disrupting its interaction with the NS3 protease. This prevents the formation of functional replication complexes (RCs) essential for HCV polyprotein processing. Unlike classical NS3/4A protease inhibitors, this compound induces NS4A homodimerization (p14), destabilizing RC composition and accelerating degradation of NS3/4A . The resistance mutations C16S and A39V in NS3 further validate its unique binding site near the NS3-NS4A interface .
Q. How does this compound’s resistance profile differ from other NS3/4A protease inhibitors?
Resistance to this compound arises from mutations in NS3 (C16S, A39V) rather than NS4A, unlike traditional NS3/4A inhibitors. These mutations weaken this compound’s ability to destabilize NS3-NS4A interactions. Cross-resistance studies confirm no overlap with NS5B polymerase or NS3 active-site inhibitors, making this compound suitable for combination therapy . Reverse genetics and phenotypic resistance profiling are critical methodologies for mapping these mutations .
Q. What experimental models are employed to evaluate this compound’s antiviral activity?
HCV subgenomic replicon systems (genotype 1) are standard for in vitro efficacy studies. These models allow quantification of viral RNA replication inhibition (EC₅₀: 14 nM) and resistance selection . Huh-7 cells expressing NS4A alone are used to study NS4A homodimerization and degradation kinetics. Animal models are limited due to this compound’s renal toxicity in humans, necessitating cautious extrapolation .
Q. What challenges arise when designing combination therapies involving this compound?
While this compound synergizes with NS3 protease inhibitors (e.g., BMS-650032) and NS5B polymerase inhibitors, its nephrotoxicity complicates clinical translation. Preclinical studies must prioritize dose optimization and toxicity screening. Resistance profiling is essential to avoid overlapping mutation pathways, as seen in replicon studies .
Q. What methodologies identify resistance mutations to this compound?
Resistance is identified through long-term replicon passaging under this compound selection pressure. Clonal sequencing of the entire HCV coding region reveals consensus mutations (e.g., NS3 C16S/A39V). Reverse genetics validates causality by introducing mutations into wild-type replicons and assessing resistance fold-changes .
Q. Why was this compound’s clinical development discontinued, and how does this inform current research?
Phase Ib trials showed a mean viral load reduction of 0.91 log₁₀ copies/mL, but renal toxicity led to discontinuation. Research now focuses on structural analogs (e.g., ACH-1095) with improved safety profiles. This compound remains a tool compound for studying NS3-NS4A interactions and RC dynamics .
Q. How is the synergistic potential of this compound with other HCV inhibitors assessed?
Combination studies use replicon systems to calculate combination indices (CI). For example, this compound synergizes with NS3 protease inhibitors (CI < 1) by targeting distinct viral lifecycle stages. Dose-response matrices and time-of-addition assays clarify mechanistic interplay .
Q. How does this compound alter HCV replication complex composition?
This compound treatment reduces NS3 and NS4A levels in RCs by promoting proteasomal degradation. Immunoblotting and co-immunoprecipitation show increased NS4A homodimerization (p14) and disrupted NS3-NS4A binding. Resistance mutations in NS3 mitigate these effects, confirming the mechanism .
Q. What best practices guide in vitro evaluation of this compound’s efficacy and toxicity?
Use replicon systems with standardized EC₅₀ assays (e.g., luciferase-based RNA quantification). Parallel cytotoxicity assays (e.g., MTT) in primary renal cells are critical due to nephrotoxicity risks. Data should be normalized to controls to distinguish antiviral effects from off-target toxicity .
Q. How can researchers address this compound’s renal toxicity in preclinical studies?
Structure-activity relationship (SAR) studies focus on modifying the acylthiourea moiety linked to nephrotoxicity. In vitro renal proximal tubule models and metabolomic profiling identify toxicity pathways. Second-generation analogs like ACH-1095 retain antiviral activity with reduced cytotoxicity .
Properties
IUPAC Name |
N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSGOXONRXFGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870142-71-5 | |
Record name | ACH-806 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACH-806 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.